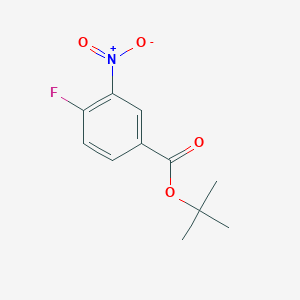

tert-Butyl 4-fluoro-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDYAIDDFCNTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729863 | |

| Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579514-75-3 | |

| Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate

Executive Summary: This document provides a comprehensive technical overview of tert-Butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The guide details its physicochemical and spectroscopic properties, provides a robust synthesis and purification protocol, explores its chemical reactivity and synthetic utility, and outlines essential safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical building blocks.

Introduction

1.1 Overview of this compound

This compound is a trifunctional aromatic compound featuring a tert-butyl ester, a fluorine atom, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating the fluorine atom for nucleophilic aromatic substitution.

1.2 Significance in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its capacity for sequential and regioselective modification.[1][2] Each functional group can be addressed under distinct reaction conditions, allowing for the strategic construction of pharmaceutical intermediates and other fine chemicals.[1][2]

-

Fluorine Atom: Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

Nitro Group: Can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation, diazotization, or sulfonylation.[3][4][5]

-

tert-Butyl Ester: Acts as a sterically hindered protecting group for the carboxylic acid, which can be removed under acidic conditions without affecting many other functional groups.

This multi-faceted reactivity makes it a sought-after precursor for developing novel therapeutic agents, agrochemicals, and specialized polymers.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 579514-75-3 | [6][7] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [6][7] |

| Molecular Weight | 241.22 g/mol | [7][8] |

| Appearance | White to yellow solid | [9] |

| Melting Point | Data not consistently available; related methyl ester melts at 56-59°C | [10] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and methanol. | [11] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [12] |

Spectroscopic Profile

Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics.

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Signals corresponding to the tert-butyl group protons (singlet, ~1.6 ppm) and aromatic protons. The aromatic region will show complex splitting patterns due to fluorine-proton coupling. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and distinct signals for the aromatic carbons, some of which will exhibit C-F coupling. |

| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring. |

| IR Spectroscopy | Strong characteristic peaks for the C=O stretch of the ester (~1720-1740 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-F bond vibrations. |

| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to its molecular weight (m/z = 241.22). Predicted adducts include [M+H]⁺ at 242.08232 and [M+Na]⁺ at 264.06426.[13] |

Synthesis and Purification

4.1 Strategic Rationale and Retrosynthesis

The synthesis of this compound typically starts from the commercially available 4-fluoro-3-nitrobenzoic acid. The primary transformation is the protection of the carboxylic acid as a tert-butyl ester. This is a crucial step to prevent the acidic proton from interfering with subsequent reactions and to allow for its selective removal later in a synthetic sequence.

The chosen method, Fischer-Speier esterification, is a classic and reliable acid-catalyzed reaction. However, due to the steric hindrance of the tert-butyl group, direct esterification with tert-butanol can be inefficient. A more effective approach involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.

Diagram: Synthetic Workflow

A generalized workflow for the synthesis of the target compound.

4.2 Detailed Experimental Protocol: Esterification

This protocol is adapted from standard esterification procedures for sterically hindered alcohols.

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or THF, add tert-butyl alcohol (1.5 eq).[14] Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a milder acid catalyst like scandium triflate to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4.3 Purification Methodology

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Utility

5.1 Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction. The fluorine atom at the C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects (-I and -M) of the nitro group located ortho to it.[15][16] This makes the displacement of the fluoride ion by a wide range of nucleophiles (amines, alcohols, thiols) efficient and regioselective.

The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[16] The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.

Diagram: SNAr Reaction Mechanism

The mechanism of Nucleophilic Aromatic Substitution (SNAr).

5.2 Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline (amino group) using various established methods.[4][17] This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[4]

Common reduction methods include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[17][18] This is often a clean and high-yielding method.

-

Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[4]

5.3 Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that is stable to many reaction conditions, including basic and nucleophilic environments. It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature, to reveal the carboxylic acid.

Safety, Handling, and Storage

6.1 Hazard Identification

While a specific safety data sheet for the tert-butyl ester is not widely available, data for analogous compounds like methyl 4-fluoro-3-nitrobenzoate and the parent 4-fluoro-3-nitrobenzoic acid indicate the following potential hazards:

-

Harmful if swallowed.

6.2 Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

6.3 Storage and Handling

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][19]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust. Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[20]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11][12]

6.4 Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a strategically designed synthetic intermediate with exceptional utility in modern organic chemistry. Its distinct functional groups allow for a series of controlled, high-yield transformations, making it an invaluable tool for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. 1pchem.com [1pchem.com]

- 7. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]

- 10. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]

- 14. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 19. fishersci.com [fishersci.com]

- 20. united-initiators.com [united-initiators.com]

A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: A Strategic Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular intermediates is paramount to the efficient synthesis of complex therapeutic agents. tert-Butyl 4-fluoro-3-nitrobenzoate, identified by the CAS Number 579514-75-3 , has emerged as a critical building block, particularly in the synthesis of heterocyclic compounds with significant biological activity.[1] Its unique trifunctionalized aromatic core—featuring a fluorine atom, a nitro group, and a protected carboxylic acid—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel pharmaceuticals.

Core Molecular Attributes

The structural features of this compound provide a foundation for its synthetic utility. The bulky tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its desired deprotection. The electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways for the construction of fused heterocyclic systems.

| Property | Value | Source |

| CAS Number | 579514-75-3 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |

| Molecular Weight | 241.22 g/mol | [2] |

| Predicted XlogP | 2.7 - 2.9 | [2][3] |

| Monoisotopic Mass | 241.07503603 Da | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process, starting from the commercially available 4-fluorobenzoic acid. This process is designed for scalability and efficiency, which is a critical consideration for its use in pharmaceutical manufacturing.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step involves the electrophilic nitration of 4-fluorobenzoic acid to produce 4-fluoro-3-nitrobenzoic acid. The fluorine atom is an ortho-, para- director; however, the para position is blocked by the carboxylic acid group, leading to nitration at the ortho position (position 3).

Caption: Nitration of 4-fluorobenzoic acid.

Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzoic acid

-

To a cooled (0 °C) solution of concentrated sulfuric acid, add 4-fluorobenzoic acid in portions.

-

Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

Step 2: Esterification with tert-Butanol

The second step is the protection of the carboxylic acid as a tert-butyl ester. Direct Fischer esterification with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under acidic conditions. A more effective method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[4]

Caption: Esterification to the tert-butyl ester.

Representative Experimental Protocol: Synthesis of this compound

-

Dissolve 4-fluoro-3-nitrobenzoic acid in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Add di-tert-butyl dicarbonate (Boc anhydride) to the solution.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution).

-

Extract the product into an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality: The use of di-tert-butyl dicarbonate and DMAP provides a mild and efficient method for tert-butylation, avoiding the harsh acidic conditions that can lead to the degradation of the tert-butanol and the starting material. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride for reaction with the carboxylate.

Applications in Drug Discovery and Development

The strategic placement of the fluoro, nitro, and protected carboxyl groups makes this compound a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its primary application lies in the construction of benzimidazole-based compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

Synthesis of Benzimidazole Scaffolds

The synthesis of the benzimidazole core typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable electrophile. The tert-butyl ester can be carried through these steps and deprotected at a later stage.

Caption: General workflow for benzimidazole synthesis.

This synthetic pathway is instrumental in the development of various therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in patients with BRCA1/2 mutations.[5] While specific synthetic routes for commercial drugs are often proprietary, the use of intermediates like this compound is a well-established strategy in the synthesis of complex molecules like the PARP inhibitor Olaparib.[5][6][7]

Safety and Handling

A comprehensive understanding of the safety and handling requirements for this compound is crucial for researchers. According to the Safety Data Sheet (SDS), this compound presents several hazards.

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its trifunctionalized nature provides a versatile platform for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

- 1. 1pchem.com [1pchem.com]

- 2. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in the synthesis of complex organic molecules. With a molecular weight of 241.22 g/mol , this compound serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical research.[1] Its utility is derived from the specific arrangement of its functional groups: a fluorine atom and a nitro group on the aromatic ring, which allow for a wide range of subsequent chemical modifications, and a tert-butyl ester, which acts as a robust protecting group for the carboxylic acid. This document details the compound's core physicochemical properties, provides validated protocols for its synthesis and purification, outlines rigorous analytical methods for structural confirmation and purity assessment, and discusses essential safety and handling procedures.

Physicochemical & Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical profile.

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3][4][5] |

| Molecular Weight | 241.22 g/mol | [1][3][4][6] |

| Monoisotopic Mass | 241.07504 Da | [5] |

| CAS Number | 579514-75-3 | [2][3][7] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-fluoro-3-nitrobenzoic acid tert-butyl ester, 1,1-dimethylethyl 4-fluoro-3-nitrobenzoate | [3] |

| Physical Form | Solid | [8] |

| Storage Conditions | Room temperature, dry, sealed |[1][3] |

Synthesis Pathway and Rationale

The synthesis of this compound is most effectively achieved via a two-step process. This strategy involves the initial synthesis of the carboxylic acid precursor, followed by a selective esterification to install the tert-butyl protecting group. This approach ensures high yields and simplifies purification.

Step 1: Nitration of 4-Fluorobenzoic Acid

The foundational step is the regioselective nitration of commercially available 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the carboxyl group is a meta- director and strongly deactivating. The nitration occurs ortho to the fluorine and meta to the carboxyl group, yielding the desired 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol:

-

To a cooled (0 °C) solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid (approx. 3.6 mL per gram of starting material), add potassium nitrate (1.1 eq.) portion-wise, maintaining the internal temperature below 10 °C.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[9]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[9]

-

The resulting precipitate is the crude 4-fluoro-3-nitrobenzoic acid. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the product under high vacuum. The product is typically a light yellow solid and can be used in the next step without further purification if NMR analysis confirms sufficient purity.[9]

Step 2: Tert-butylation of 4-Fluoro-3-nitrobenzoic Acid

With the carboxylic acid in hand, the final step is the installation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is inefficient due to steric hindrance and the propensity for the tert-butyl cation to eliminate. A more reliable method involves activating the carboxylic acid or using a specialized reagent.

Experimental Protocol (Boc Anhydride Method):

-

Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis & Purification Workflow

Caption: Overall workflow for synthesis and purification.

Analytical Characterization & Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique, or orthogonal, analytical approach is required. This is a self-validating system where each technique provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

Protocol for Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and often ¹⁹F NMR spectra.

Expected Spectral Features (in CDCl₃):

-

¹H NMR: A sharp singlet integrating to 9 protons around δ 1.6 ppm (C(CH₃)₃). The aromatic region will display three distinct signals between δ 7.0 and 8.5 ppm, with coupling patterns dictated by the fluorine and adjacent protons.

-

¹³C NMR: A quaternary carbon signal for the tert-butyl group around δ 83 ppm and its methyl carbons around δ 28 ppm. The aromatic region will show six distinct signals, with carbon-fluorine couplings (J-coupling) providing definitive evidence of the fluorine's position.

-

¹⁹F NMR: A single resonance, confirming the presence of one unique fluorine environment.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which confirms the elemental composition of the molecule with high confidence.

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject a small volume (1-5 µL) into an LC-MS system, typically equipped with a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

Acquire data in positive ion mode using an Electrospray Ionization (ESI) source.

Table 2: Predicted m/z Values for HRMS

| Adduct | Formula | Predicted m/z | Source |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃FNO₄]⁺ | 242.08232 | [5] |

| [M+Na]⁺ | [C₁₁H₁₂FNNaO₄]⁺ | 264.06426 | [5] |

| [M+NH₄]⁺ | [C₁₁H₁₆FN₂O₄]⁺ | 259.10886 |[5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

Illustrative HPLC Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Analytical Validation Workflow

Caption: Quality control workflow for compound validation.

Applications in Research & Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups:

-

Nitro Group: Can be readily reduced to an amine, which can then be used in amide bond couplings, diazotizations, or the formation of heterocyclic rings.

-

Fluorine Atom: Can be displaced via Nucleophilic Aromatic Substitution (SₙAr) by various nucleophiles (e.g., amines, thiols, alcohols), a reaction that is activated by the electron-withdrawing nitro group.

-

Tert-butyl Ester: A sterically hindered and chemically robust protecting group that can be removed under acidic conditions (e.g., TFA) to reveal the carboxylic acid for further modification.

This multi-functional nature makes it a valuable precursor in the synthesis of novel benzimidazoles with potential antimycobacterial activity and in the development of cholinesterase inhibitors for neurodegenerative diseases.[1]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related nitroaromatic compounds provide a strong basis for safe handling protocols.[8][10][11][12]

Table 3: Summary of Potential Hazards

| Hazard Type | Description | Precaution |

|---|---|---|

| Acute Toxicity | May be harmful if inhaled or swallowed. | [10] |

| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. | [13] |

| Eye Contact | Causes serious eye irritation. | [10][13] |

| Respiratory | May cause respiratory irritation. |[10][13] |

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles that meet EN166 standards or equivalent.[8]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents and strong bases.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 2. 1pchem.com [1pchem.com]

- 3. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H12FNO4) [pubchemlite.lcsb.uni.lu]

- 6. Tert-butyl 4-fluoro-2-nitrobenzoate | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 579514-75-3|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in modern medicinal chemistry. The document details the strategic synthesis of this compound, beginning with the nitration of 4-fluorobenzoic acid and culminating in a robust esterification process. Comprehensive characterization is presented through predicted spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The guide further explores the compound's critical role as a versatile building block in the synthesis of complex pharmaceutical agents, with a specific focus on its application in the development of Heat Shock Protein 70 (Hsp70) inhibitors. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (Figure 1) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structure is distinguished by three key features that impart significant synthetic utility:

-

A Fluorine Atom: The strategic placement of a fluorine atom enhances the molecule's reactivity towards nucleophilic aromatic substitution (SNAr) at the para-position. In the context of drug design, fluorine substitution can also improve metabolic stability, membrane permeability, and binding affinity to target proteins.

-

A Nitro Group: Positioned ortho to the fluorine, the electron-withdrawing nitro group further activates the aromatic ring for SNAr reactions. Moreover, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, opening pathways for the construction of various heterocyclic systems, such as benzimidazoles.

-

A tert-Butyl Ester: The bulky tert-butyl ester serves as a protecting group for the carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions to unmask the carboxylic acid for further functionalization.

This unique combination of functional groups makes this compound an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.

Figure 1: Chemical Structure of this compound

Synthesis and Mechanism

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 4-fluoro-3-nitrobenzoic acid, followed by its esterification.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The synthesis of the carboxylic acid precursor is achieved through the electrophilic nitration of 4-fluorobenzoic acid.

Caption: Nitration of 4-Fluorobenzoic Acid.

-

Materials:

-

4-Fluorobenzoic acid (1.0 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) (1.1 eq.)

-

Crushed Ice

-

Water

-

Toluene

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Slowly add potassium nitrate in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Carefully pour the reaction mixture over crushed ice with continuous stirring.

-

Allow the resulting mixture to stand at room temperature overnight.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Dry the product via azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

-

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid (from potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 4-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. The fluorine atom is an ortho, para-director; however, due to steric hindrance from the carboxylic acid group, the nitration occurs predominantly at the ortho-position to the fluorine.

Esterification to this compound

The conversion of 4-fluoro-3-nitrobenzoic acid to its tert-butyl ester can be efficiently achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Caption: Esterification of 4-Fluoro-3-nitrobenzoic Acid.

-

Materials:

-

4-Fluoro-3-nitrobenzoic acid (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.3 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq.)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

-

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzoic acid in the anhydrous solvent, add DMAP.

-

To this mixture, add di-tert-butyl dicarbonate.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

DMAP acts as a nucleophilic catalyst, reacting with di-tert-butyl dicarbonate to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the carboxylate of the 4-fluoro-3-nitrobenzoic acid, leading to the formation of a mixed anhydride. The tert-butoxide, also generated from the di-tert-butyl dicarbonate, then attacks the carbonyl carbon of the mixed anhydride, yielding the desired tert-butyl ester and releasing carbon dioxide and another equivalent of tert-butoxide.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.4 | d | Ar-H |

| ~8.2 | dd | Ar-H | |

| ~7.5 | t | Ar-H | |

| ~1.6 | s | -C(CH₃)₃ | |

| ¹³C NMR | ~163 | s | C=O |

| ~158 (d, ¹JCF ≈ 260 Hz) | d | C-F | |

| ~138 | s | C-NO₂ | |

| ~133 | d | Ar-CH | |

| ~128 | d | Ar-CH | |

| ~118 (d, ²JCF ≈ 20 Hz) | d | Ar-CH | |

| ~83 | s | -C (CH₃)₃ | |

| ~28 | q | -C(CH₃ )₃ |

Data predicted based on standard chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1720-1700 | Strong |

| N-O (nitro, asymmetric) | 1550-1530 | Strong |

| N-O (nitro, symmetric) | 1360-1340 | Strong |

| C-O (ester) | 1300-1150 | Strong |

| C-F (aromatic) | 1250-1100 | Medium-Strong |

Applications in Drug Discovery: Synthesis of an Hsp70 Inhibitor

A significant application of this compound is in the synthesis of potent and selective inhibitors of Heat Shock Protein 70 (Hsp70), a molecular chaperone that is overexpressed in a variety of cancers and contributes to tumor cell survival.

Role in the Synthesis of VER-155008

The synthesis of the potent Hsp70 inhibitor VER-155008 utilizes this compound as a key starting material. The synthetic strategy leverages the reactivity of the fluoro and nitro groups.

Caption: Synthetic workflow for VER-155008.

-

Nucleophilic Aromatic Substitution: The fluorine atom is displaced by a nucleophile, typically an amine, to introduce a key side chain.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

Cyclization: The newly formed diamine undergoes cyclization with a suitable reagent to form the core heterocyclic structure of the inhibitor.

-

Deprotection: The tert-butyl ester is cleaved under acidic conditions to reveal the carboxylic acid, which is often crucial for biological activity.

This synthetic route highlights the strategic utility of this compound, where each functional group plays a distinct and essential role in the construction of the final complex molecule.

Conclusion

This compound is a synthetically valuable intermediate with a unique combination of reactive functional groups. The robust and well-understood methods for its synthesis, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. Its application in the synthesis of targeted therapies, such as Hsp70 inhibitors, underscores its importance in the ongoing efforts to develop novel and effective treatments for a range of diseases. This guide provides a comprehensive overview of its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Importance of tert-Butyl 4-fluoro-3-nitrobenzoate

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate

In the landscape of modern drug discovery and agrochemical development, the strategic use of versatile chemical intermediates is paramount. This compound is a key building block, valued for its specific arrangement of functional groups that allow for sequential and regioselective modifications. The presence of the nitro and fluoro groups on the aromatic ring makes it a valuable precursor for creating complex molecular architectures with potential biological activity, such as enzyme inhibitors or therapeutic agents.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, a critical feature for multi-step synthetic campaigns.[2]

This guide provides a detailed examination of a reliable two-step synthesis pathway to this compound. It begins with the nitration of 4-fluorobenzoic acid to form the key intermediate, 4-fluoro-3-nitrobenzoic acid, followed by its esterification. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating analytical controls required to ensure a successful and reproducible outcome.

Overall Synthesis Pathway

The synthesis is efficiently executed in two primary stages:

-

Nitration: An electrophilic aromatic substitution to install a nitro group onto the 4-fluorobenzoic acid scaffold.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding tert-butyl ester.

References

Spectroscopic Profile of tert-Butyl 4-fluoro-3-nitrobenzoate: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. tert-Butyl 4-fluoro-3-nitrobenzoate is a key intermediate, valued for the synthetic handles offered by its constituent functional groups. The presence of a fluorine atom, a nitro group, and a bulky tert-butyl ester moiety introduces distinct electronic and steric features that are reflected in its spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative analysis with its synthetic precursor, 4-fluoro-3-nitrobenzoic acid.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will examine the expected ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one signal in the aliphatic region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.50 | d | ~2.0 | 1H | H-2 |

| ~8.25 | dd | ~9.0, 2.0 | 1H | H-6 |

| ~7.40 | t | ~9.0 | 1H | H-5 |

| ~1.60 | s | - | 9H | -C(CH₃)₃ |

Expert Interpretation:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The fluorine atom is also electron-withdrawing but is a weak π-donor.

-

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 8.50 ppm. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the ester group and meta to the nitro group. It is expected around 8.25 ppm and will appear as a doublet of doublets due to coupling with both H-5 and H-2.

-

H-5: This proton is ortho to the fluorine atom and will be shifted upfield relative to the other aromatic protons to around 7.40 ppm. It will appear as a triplet due to coupling with H-6 and the fluorine atom.

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.60 ppm.

This predicted pattern is consistent with the reported ¹H NMR data for the precursor, 4-fluoro-3-nitrobenzoic acid, which shows signals at δ 8.56 (d), 8.29-8.32 (m), and 7.69-7.74 (m) in DMSO-d₆.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164.0 | C=O |

| ~158.0 (d, ¹JCF ≈ 260 Hz) | C-4 |

| ~148.0 | C-3 |

| ~135.0 | C-6 |

| ~128.0 (d, ³JCF ≈ 10 Hz) | C-2 |

| ~125.0 | C-1 |

| ~118.0 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~83.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the downfield end of the spectrum, around 164.0 ppm.

-

Aromatic Carbons: The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons attached to the electron-withdrawing nitro (C-3) and ester (C-1) groups will be shifted downfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 83.0 ppm, while the three equivalent methyl carbons will appear around 28.0 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[2]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

|---|

| ~ -115 | m |

Expert Interpretation:

The chemical shift of the fluorine atom is sensitive to its electronic environment. In this case, being on an electron-deficient aromatic ring, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Expert Interpretation:

The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups. The ester C=O stretch is expected around 1730 cm⁻¹. The asymmetric and symmetric stretches of the nitro group are characteristic and appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretch will be a strong band around 1150 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

|---|---|

| 241 | [M]⁺ |

| 185 | [M - C₄H₈]⁺ |

| 168 | [M - C₄H₉O]⁺ |

| 139 | [M - C₄H₈ - NO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Expert Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 241, corresponding to the molecular weight of the compound.[3] A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) to form the corresponding carboxylic acid cation, which would appear at m/z 185. This peak is expected to be the base peak. Further fragmentation could involve the loss of the nitro group. The tert-butyl cation at m/z 57 is also expected to be a significant peak.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental parameters.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

¹⁹F NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 128 scans. Use CFCl₃ as an external reference.

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

Mass Spectrometry Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms), with a temperature program starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Conditions: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-300.

Conclusion

The spectroscopic data for this compound is highly diagnostic of its structure. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular framework, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a crucial tool for the quality control and characterization of this important synthetic intermediate in research and development settings.

References

tert-Butyl 4-fluoro-3-nitrobenzoate safety and handling

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical and chemical research, the pressure for rapid discovery can sometimes overshadow the foundational principles of laboratory safety. This guide is crafted not as a mere checklist of rules, but as a technical resource for the conscientious scientist. The subject, this compound, is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its molecular architecture, featuring a nitro group, a fluorine substituent, and a bulky tert-butyl ester, presents a unique combination of reactivity and potential hazards that demand a sophisticated level of awareness. This document moves beyond generic safety data sheets by integrating field-proven insights and explaining the chemical causality behind recommended safety protocols, empowering researchers to build a self-validating system of safety for this and similar reagents.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound used as a building block in complex organic synthesis.[1][2] While comprehensive toxicological data for this specific molecule are not thoroughly investigated, a robust safety profile can be constructed by analyzing its constituent functional groups and data from close structural analogs, such as Methyl 4-fluoro-3-nitrobenzoate.[3][4]

The primary hazards stem from the aromatic nitro group. Aromatic nitrocompounds as a class are recognized for their potential for rapid, exothermic, and sometimes violent or explosive decomposition, especially at elevated temperatures or in the presence of impurities.[5][6] The presence of activating or destabilizing groups on the aromatic ring can influence thermal stability.[5]

Table 1: Physicochemical and Hazard Data

| Property | Value / Information | Source / Comment |

|---|---|---|

| CAS Number | 579514-75-3 | [7] |

| Molecular Formula | C₁₁H₁₂FNO₄ | Inferred from name |

| Molecular Weight | 241.22 g/mol | [1] |

| Appearance | Likely a white to yellow crystalline solid | Based on analogs[8] |

| Thermal Stability | Decomposes on heating, potentially violently.[5][6] Avoid heating under alkaline conditions.[9] | General class hazard for aromatic nitrocompounds. |

| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | Based on GHS classifications for analogs like Ethyl 4-fluoro-3-nitrobenzoate.[10] |

| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents.[4][11] | Contact can lead to fire or explosion hazards.[9][11] |

| Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF).[4] | Generated under fire conditions. |

The Causality of Risk: Understanding the Nitro Group

The nitro group (-NO₂) makes this compound energetically potent. Pure organic nitrocompounds can decompose with a large release of energy.[5][6] This decomposition can be initiated by heat, shock, or friction. The risk is significantly amplified by certain conditions common in a laboratory setting:

-

Presence of Bases: Aromatic nitro compounds should not be heated under alkaline conditions.[9] Bases can deprotonate acidic protons or initiate nucleophilic aromatic substitution, leading to the formation of unstable, shock-sensitive salts or initiating runaway reactions.

-

Contamination: Impurities, including residual acids from synthesis, metals, or other reagents, can lower the decomposition temperature, making the compound far less thermally stable than in its pure form.[5][6]

-

Confinement: Heating under confinement can lead to a dangerous build-up of pressure from gaseous decomposition products, potentially causing an explosion.[11]

Therefore, the core principle of handling this compound is not just avoiding high temperatures, but rigorously controlling its chemical environment to prevent the initiation of a decomposition event.

Exposure Control and Personal Protective Equipment (PPE)

Given the potential for skin absorption—a known hazard for fat-soluble nitrocompounds—and respiratory irritation, a multi-layered approach to exposure prevention is mandatory.[9]

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A standard PPE ensemble is insufficient. The following specific items are required:

-

Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use. Use proper glove removal technique, avoiding contact with the outer surface, and dispose of contaminated gloves immediately.[3]

-

Eye/Face Protection: Wear safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[12][13]

-

Skin and Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes. Ensure no skin is exposed. For larger scale operations, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by the fume hood, use a NIOSH/MSHA or European Standard EN 149 approved P95 (US) or P1 (EU EN 143) particle respirator.[3]

Standard Operating Protocol: Weighing and Handling

This protocol is designed as a self-validating system to minimize exposure and mitigate risks.

-

Preparation: a. Don all required PPE before entering the designated work area. b. Decontaminate the work surface inside the chemical fume hood. c. Assemble all necessary equipment (spatulas, weigh paper, receiving flask, solvent, etc.) inside the hood.

-

Aliquotting the Reagent: a. Retrieve the reagent container from its designated storage location. Keep it tightly closed until inside the hood. b. Place the container in the center of the fume hood work surface. c. Slowly and carefully open the container to avoid generating airborne dust. d. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weigh paper or directly into the reaction vessel. e. Causality Check: Avoid scraping the container with metal spatulas, which could generate friction and heat. Use smooth, deliberate motions.

-

Closure and Clean-up: a. Securely close the main reagent container immediately after use. b. Wipe the outside of the container with a damp cloth (e.g., with isopropanol) to remove any residual dust before returning it to storage. c. Carefully add the weighed solid to the reaction vessel. d. Dispose of the used weigh paper and any contaminated materials in a designated solid hazardous waste container.

-

Final Decontamination: a. Wipe down the spatula and the work surface inside the fume hood. b. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Caption: Laboratory Safety Workflow for Handling Potentially Hazardous Reagents.

Storage and Waste Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][13]

-

Keep away from sources of heat, ignition, and direct sunlight.

-

Store separately from incompatible materials, especially strong bases and oxidizing agents.[4]

-

The storage area should be clearly labeled, indicating the presence of nitrocompounds.

Waste Disposal

-

All waste, including contaminated consumables and residual material, must be treated as hazardous.

-

Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for determining the hazardous classification of discarded chemicals.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Table 2: Emergency First Aid Measures

| Exposure Route | Action | Citation |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [3][4] |

| Eye Contact | Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |[3] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

-

Contain: Prevent the powder from entering drains or waterways.

-

Clean-up:

Caption: Logical Flow for Responding to an Accidental Release.

Conclusion

This compound is a representative example of a modern synthetic building block whose utility is matched by its potential hazards. A culture of safety, grounded in a deep understanding of chemical reactivity and risk causality, is paramount. By adhering to the principles and protocols outlined in this guide—rigorous engineering controls, appropriate PPE, meticulous handling procedures, and preparedness for emergencies—researchers can confidently and safely harness the synthetic potential of this and other energetic molecules, ensuring that scientific advancement and personal safety proceed in tandem.

References

- 1. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. icheme.org [icheme.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 579514-75-3|this compound|BLD Pharm [bldpharm.com]

- 8. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

tert-Butyl 4-fluoro-3-nitrobenzoate solubility profile

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-fluoro-3-nitrobenzoate

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and robust drug development. This guide provides a comprehensive technical overview of the solubility profile of This compound (CAS: 579514-75-3), a key building block in modern synthetic chemistry.[1][2] Due to a lack of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and polarity. More critically, it provides a definitive, field-proven experimental protocol for determining thermodynamic equilibrium solubility, empowering researchers to generate precise, reliable, and internally consistent data. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a deeper understanding of the system and enabling robust process development, from reaction setup to purification and formulation.

Introduction: The Strategic Importance of this compound

This compound is an aromatic carboxylic acid derivative used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3] Its structure is characterized by three key features that dictate its reactivity and physical properties:

-

A Fluoro-Substituted Nitroaromatic Ring: This activated ring system is susceptible to nucleophilic aromatic substitution, making it a versatile scaffold.

-

A Nitro Group: The electron-withdrawing nature of the nitro group is crucial for the molecule's reactivity and also significantly influences its polarity and crystal lattice energy.

-

A tert-Butyl Ester: This bulky ester group serves as a protecting group for the carboxylic acid. Its non-polar nature sterically hinders the ester carbonyl and impacts the molecule's overall solubility.

A precise understanding of this compound's solubility is not merely academic; it is a critical operational parameter. Inadequate solubility can lead to failed reactions, low yields, purification challenges, and unpredictable results during process scale-up. This guide provides the foundational knowledge to mitigate these risks.

Core Physicochemical Properties

A baseline of the compound's physical properties is essential for any laboratory work.

| Property | Value | Source |

| CAS Number | 579514-75-3 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3] |

| Molecular Weight | 241.22 g/mol | [2][3] |

| Appearance | White to yellow powder/crystal | |

| Storage | Room temperature, dry, sealed | [3] |

Note: The appearance and melting point can vary based on the purity of the material. The value for appearance is based on the closely related methyl ester.

Predicted Solubility Profile: A Chemist's Perspective

The principle of "like dissolves like" provides a strong framework for predicting solubility.[5] The molecular structure of this compound presents a duality: the polar nitro and ester functionalities contrasted with the non-polar aromatic ring and bulky tert-butyl group. This leads to the following predicted profile at ambient temperature (20-25°C).

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents effectively solvate the polar regions of the molecule without being hindered by the non-polar groups. |

| Ketones | Acetone | Very Soluble | Acetone's polarity is well-suited to dissolve the compound through strong dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Freely Soluble | THF, being more polar, is an excellent solvent. Diethyl ether should also be effective. |

| Esters | Ethyl Acetate (EtOAc) | Freely Soluble | The "like dissolves like" principle is strong here, with the solvent sharing the ester functionality. |

| Polar Protic | Methanol, Ethanol | Sparingly to Slightly Soluble | The strong hydrogen-bonding network of alcohols is disrupted by the non-polar tert-butyl group, limiting solubility. |

| Aromatic | Toluene | Slightly Soluble | Toluene can interact with the benzene ring via π-stacking but is not polar enough to effectively solvate the nitro and ester groups. |

| Aliphatic | Hexanes, Heptane | Insoluble | These non-polar solvents cannot overcome the crystal lattice energy of the polar solid. |

| Aqueous | Water | Insoluble | The large, non-polar surface area of the molecule makes it hydrophobic. |

This predicted profile is a powerful starting point, but for process-critical applications, it must be validated by empirical data.

Definitive Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[6] It is a robust and reliable technique that measures the true saturation point of a solution. The following protocol is a self-validating system designed for high accuracy.

Rationale and Foundational Principles

-

Why Shake-Flask? Unlike kinetic methods that can be misleading, this technique allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[7]

-

Why 24 Hours? The time required to reach equilibrium can be substantial, especially for compounds that dissolve slowly.[8] A minimum of 18-24 hours of agitation ensures that the measured concentration is the true saturation point and not an intermediate value.[9]

-

Why Filtration? The removal of all particulate matter is critical. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility. A 0.45 µm filter is standard for this purpose.[10]

Materials & Equipment

-

Compound: this compound

-

Solvents: Analytical or HPLC-grade solvents of interest

-

Vials: 4 mL glass vials with PTFE-lined screw caps

-

Agitation: Orbital shaker or rotator capable of maintaining a constant temperature

-

Temperature Control: Incubator or temperature-controlled chamber

-

Filtration: 0.45 µm chemically resistant syringe filters (e.g., PTFE)

-

Quantification: Validated HPLC-UV or UPLC-UV method

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of solid this compound to at least three separate vials for each solvent being tested. An excess is visually confirmed when a small amount of solid remains at the bottom of the vial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker within a temperature-controlled chamber (e.g., 25°C). Agitate at a constant speed (e.g., 200 RPM) for 24 hours to ensure equilibrium is reached.

-

Sedimentation: Remove the vials from the shaker and let them stand stationary in the same temperature-controlled chamber for at least 2 hours. This allows fine particles to settle, reducing the burden on the filter.

-

Sampling & Filtration: Carefully draw the supernatant into a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first 0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the solubility in g/L or mg/mL, remembering to account for the dilution factor. The average and standard deviation of the triplicate measurements should be reported.

Workflow Visualization

Caption: The Shake-Flask method workflow for accurate solubility determination.

References

- 1. 579514-75-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:579514-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 4. 579514-75-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Strategic Role of tert-Butyl 4-fluoro-3-nitrobenzoate in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl 4-fluoro-3-nitrobenzoate (CAS 579514-75-3) has emerged as a pivotal intermediate, offering chemists a trifecta of reactive sites that can be manipulated with high selectivity.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, presenting it as a cornerstone for the construction of complex molecular architectures, particularly in the realm of drug discovery. We will explore its role in key transformations such as nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent heterocycle formation, supported by detailed experimental protocols and mechanistic insights.

Core Compound Analysis: A Molecule Designed for Reactivity

This compound is a crystalline solid with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol .[2][3] Its synthetic utility is derived from the orthogonal reactivity of its three key functional groups: the fluoro, nitro, and tert-butyl ester moieties.

| Property | Value |

| CAS Number | 579514-75-3 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Table 1: Physicochemical Properties of this compound.[2]

The strategic positioning of these groups dictates the molecule's reactivity profile. The fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the powerful electron-withdrawing effect of the adjacent nitro group at C-3.[1] The nitro group itself serves as a latent amino group, accessible through well-established reduction methodologies. Finally, the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions when desired.[4]

Caption: Structure of this compound.

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-fluorobenzoic acid.

Step 1: Nitration of 4-Fluorobenzoic Acid

The first step involves the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid is a meta-director and deactivating. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, yielding 4-fluoro-3-nitrobenzoic acid.

Caption: Workflow for the synthesis of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid [5]

-

To a stirred solution of concentrated sulfuric acid (180 mL), cooled in an ice bath, add 4-fluorobenzoic acid (50.0 g, 0.36 mol).

-

Maintain the temperature while adding potassium nitrate (39.7 g, 0.39 mol) portion-wise.

-